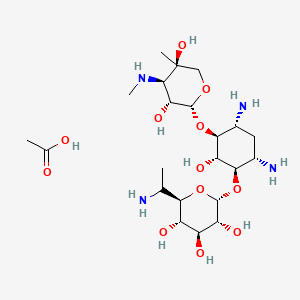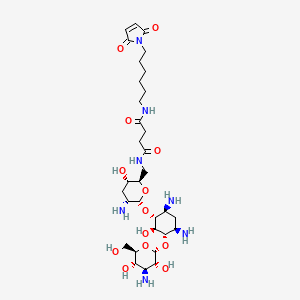
Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate is a derivative of Tobramycin, an aminoglycoside antibiotic. This compound is a Tobramycin maleimido conjugate, which means it has been chemically modified to include a maleimide group. The molecular formula of this compound is C32H55N7O13, and it has a molecular weight of 745.82 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate involves the conjugation of Tobramycin with a maleimide group. The process typically starts with the activation of the maleimide group, followed by its reaction with Tobramycin under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced equipment and automation helps in achieving high yields and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in the compound.
Substitution: The maleimide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of maleimide-substituted compounds.
Scientific Research Applications
Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate has several scientific research applications:
Chemistry: It is used in the study of chemical reactions involving maleimide conjugates.
Biology: The compound is used in biological research to study its effects on various biological systems.
Industry: The compound is used in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate involves its interaction with bacterial ribosomes, leading to the inhibition of protein synthesis. The maleimide group enhances its binding affinity and specificity, making it more effective against certain bacterial strains. The compound targets the 30S subunit of the bacterial ribosome, disrupting the translation process and ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Tobramycin: The parent compound, which lacks the maleimide group.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Uniqueness
Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate is unique due to the presence of the maleimide group, which enhances its binding affinity and specificity. This modification makes it more effective against certain bacterial strains compared to its parent compound, Tobramycin.
Properties
Molecular Formula |
C32H55N7O13 |
|---|---|
Molecular Weight |
745.8 g/mol |
IUPAC Name |
N'-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-N-[6-(2,5-dioxopyrrol-1-yl)hexyl]butanediamide |
InChI |
InChI=1S/C32H55N7O13/c33-15-11-16(34)30(52-32-27(47)25(36)26(46)20(14-40)50-32)28(48)29(15)51-31-17(35)12-18(41)19(49-31)13-38-22(43)6-5-21(42)37-9-3-1-2-4-10-39-23(44)7-8-24(39)45/h7-8,15-20,25-32,40-41,46-48H,1-6,9-14,33-36H2,(H,37,42)(H,38,43)/t15-,16+,17+,18-,19+,20+,25-,26+,27+,28-,29+,30-,31+,32+/m0/s1 |
InChI Key |
DEOAMHPNSAJTLU-RIQOVKTQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CNC(=O)CCC(=O)NCCCCCCN4C(=O)C=CC4=O)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCC(=O)NCCCCCCN4C(=O)C=CC4=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


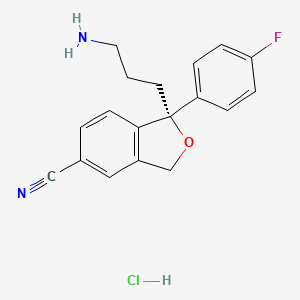

![1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene](/img/structure/B13846774.png)
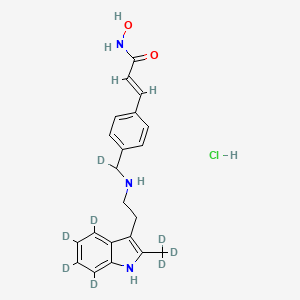

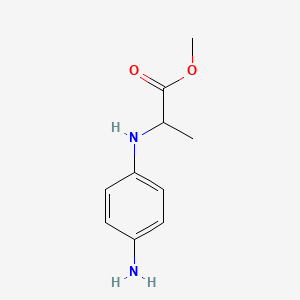
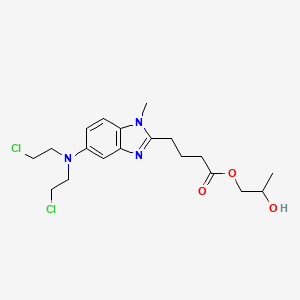

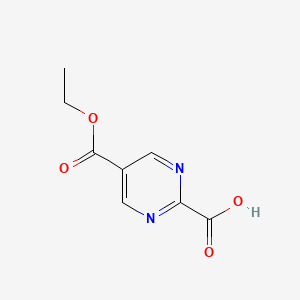

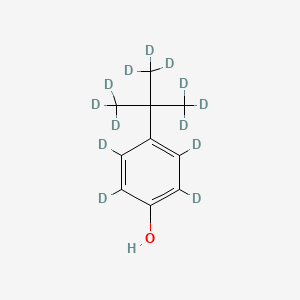
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)
![[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate](/img/structure/B13846847.png)
